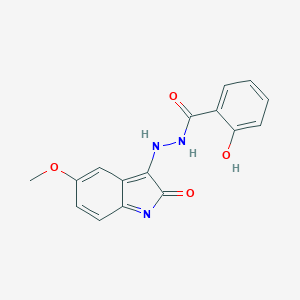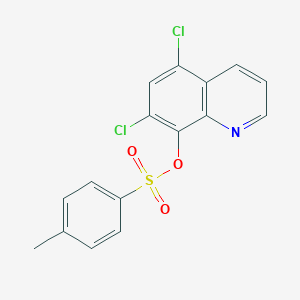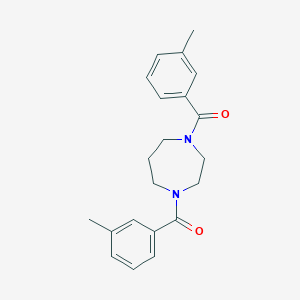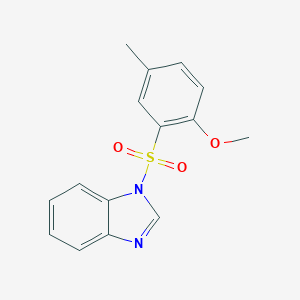![molecular formula C19H20ClN3 B246392 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a synthetic compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential for use in the development of new drugs. In
Mécanisme D'action
The mechanism of action of 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is not fully understood. However, studies have shown that this compound acts as a DNA intercalator, binding to the DNA molecule and disrupting its normal function. This disruption can lead to the induction of apoptosis in cancer cells and the prevention of further cell growth.
Biochemical and Physiological Effects
10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying cancer cells and developing new cancer treatments. However, one limitation of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are a number of future directions for research involving 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole. One area of interest is in the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the reaction of 2-chlorobenzylamine with 7,8-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde in the presence of a strong acid catalyst. The resulting product is then treated with a reducing agent to form the final compound.
Applications De Recherche Scientifique
10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C19H20ClN3 |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
10-[(2-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C19H20ClN3/c1-13-10-17-18(11-14(13)2)23(19-21-8-5-9-22(17)19)12-15-6-3-4-7-16(15)20/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3 |
Clé InChI |
YBJMPZALLZZPKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=CC=C4Cl |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)






![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)

![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)